molecular formula C9H6N2O B14803657 2-(Hydroxymethyl)terephthalonitrile

2-(Hydroxymethyl)terephthalonitrile

Cat. No.: B14803657
M. Wt: 158.16 g/mol
InChI Key: LMHCAUKYUZNQFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)terephthalonitrile is an organic compound that features a hydroxymethyl group attached to a terephthalonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)terephthalonitrile typically involves the reaction of terephthalonitrile with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the hydroxymethyl group to the nitrile group, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound can be achieved through catalytic processes involving the use of specific catalysts such as Ca(OH)2/Al2O3. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2-(Hydroxymethyl)terephthalonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products:

Scientific Research Applications

2-(Hydroxymethyl)terephthalonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)terephthalonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the nitrile group can participate in various biochemical reactions, modulating the activity of enzymes and other proteins .

Comparison with Similar Compounds

    Terephthalonitrile: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    2-(Hydroxymethyl)benzonitrile: Similar structure but with a different substitution pattern on the benzene ring.

    2-(Hydroxymethyl)isophthalonitrile: Isomeric compound with different positioning of the nitrile groups.

Uniqueness: Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industry .

Properties

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

2-(hydroxymethyl)benzene-1,4-dicarbonitrile

InChI

InChI=1S/C9H6N2O/c10-4-7-1-2-8(5-11)9(3-7)6-12/h1-3,12H,6H2

InChI Key

LMHCAUKYUZNQFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)CO)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.